1,3-Dimethoxypropane finds use as a protecting group in organic synthesis, particularly for carbonyl groups (aldehydes and ketones) . It reacts with these functional groups to form stable acetals, which can then be manipulated without affecting the original carbonyl. Upon treatment with acidic or Lewis acid catalysts, the acetal can be cleaved to regenerate the original carbonyl group . This selective protection and deprotection strategy is valuable in the synthesis of complex organic molecules.
1,3-Dimethoxypropane serves as a comonomer in the synthesis of various polymers. When incorporated into the polymer backbone, it imparts specific properties, such as improved flexibility, adhesion, and cross-linking capabilities . Polyesters and polyurethanes containing 1,3-dimethoxypropane units are being investigated for applications in coatings, adhesives, and drug delivery systems .
1,3-Dimethoxypropane can be used to modify biomolecules, such as carbohydrates and proteins, introducing specific functionalities for further research or therapeutic purposes . The ability to form and cleave acetal linkages provides a controlled way to modify the chemical properties of biomolecules without compromising their biological activity.
Synthesis of DMP typically involves reacting a propane diol with methanol in the presence of an acidic catalyst [].
C3H8O2 (propane diol) + 2 CH3OH (methanol) -> C5H12O2 (DMP) + 2 H2O (water) []
1,3-Dimethoxypropane can be synthesized through various methods:
Several compounds are structurally similar to 1,3-dimethoxypropane. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2,2-Dimethoxypropane | Two methoxy groups attached to the same carbon atom | More sterically hindered due to its structure |
| 1,2-Dimethoxypropane | Methoxy groups attached to adjacent carbon atoms | Different reactivity profile due to proximity |
The uniqueness of 1,3-dimethoxypropane lies in its linear structure with methoxy groups positioned on terminal carbons. This arrangement allows it to participate in a diverse array of
The electrochemical behavior of 1,3-dimethoxypropane reveals sophisticated hydrogen transfer mechanisms that play crucial roles in battery electrolyte performance. The compound exhibits a unique capacity for hydrogen transfer reactions with lithium salt anions, particularly with bis(fluorosulfonyl)imide, leading to enhanced electrochemical stability and improved interfacial properties [13] [36] [37].
The hydrogen transfer mechanism involves the three-carbon backbone of 1,3-dimethoxypropane interacting with salt anions through specific molecular interactions that facilitate proton exchange [13] [37]. This process results in the formation of a six-membered chelating complex with lithium ions, which demonstrates stronger solvating ability compared to conventional ether solvents [12] [13]. The enhanced solvation structure suppresses undesired oxidation side reactions that typically plague ether-based electrolytes under high-voltage conditions.
The hydrogen transfer reactions between 1,3-dimethoxypropane and anions induce dramatic changes in surface chemistry, particularly at cathode interfaces [13] [37]. These reactions lead to substantial enrichment of lithium fluoride on cathode surfaces, with total atomic ratios reaching 76.7 percent [13]. This enrichment occurs through the preferential hydrogen transfer pathway that promotes anion decomposition and subsequent fluoride formation, creating a protective interfacial layer that enhances electrochemical stability.
The molecular dynamics of hydrogen transfer in 1,3-dimethoxypropane systems demonstrate temperature-dependent behavior that remains stable across operating ranges from room temperature to 50 degrees Celsius [13] [37]. The transfer reactions maintain their effectiveness under various electrochemical potentials, contributing to the compound's ability to function as an effective electrolyte solvent in demanding applications [8] [44].
Table 2: Hydrogen Transfer Reaction Mechanisms in Electrochemical Systems
| Reaction Type | Mechanism | Product/Effect | Temperature Range (°C) | Voltage Stability (V) | Reference |
|---|---|---|---|---|---|
| Salt Anion Interaction | Hydrogen transfer between backbone and anion | Enhanced stability | Room temp to 50 | Up to 4.7 | [13] |
| Lithium Ion Solvation | Six-membered chelate formation | Stronger solvation | Room temperature | Enhanced window | [12] [13] |
| Cathode Surface Formation | Lithium fluoride enrichment | 76.7% atomic ratio | Operating conditions | High voltage operation | [13] |
| Interfacial Reaction | Anion-driven stabilization | Stable interphase | Cycling conditions | Extended range | [37] |
The stability of 1,3-dimethoxypropane under high-voltage conditions represents one of its most significant electrochemical properties, enabling operation at potentials up to 4.7 volts versus lithium [12] [13] [15]. This exceptional voltage stability stems from the compound's unique molecular structure, which forms stable coordination complexes that resist oxidative decomposition under extreme electrochemical conditions.
The high-voltage stability manifests through reduced leakage currents when compared to conventional ether solvents, with measurements showing leakage currents as low as 5.6 to 8.3 microamperes per square centimeter at 4.6 volts [37]. This dramatic reduction in parasitic current flow indicates superior resistance to electrochemical decomposition and demonstrates the compound's ability to maintain electrolyte integrity under demanding operational conditions [14] [15].
The electrochemical window of 1,3-dimethoxypropane extends from 0.5 volts to 4.8 volts, providing a stable operating range that accommodates both lithium metal anodes and high-voltage cathodes [10] [15]. This wide electrochemical window results from the compound's low dielectric constant and steric effects that promote anion-lithium interactions while suppressing solvent oxidation [10] [19].
Capacity retention studies demonstrate the practical implications of high-voltage stability, with lithium metal batteries utilizing 1,3-dimethoxypropane-based electrolytes achieving 87 to 90 percent capacity retention after 150 cycles under high-voltage conditions [12] [13]. These performance metrics represent substantial improvements over conventional ether electrolytes and highlight the compound's potential for advanced energy storage applications [14] [15].
The thermal stability of 1,3-dimethoxypropane under high-voltage conditions extends across a broad temperature range from negative 20 to positive 50 degrees Celsius, maintaining electrochemical performance throughout this operational window [37]. This temperature stability, combined with high-voltage capability, enables the compound to function effectively in demanding applications where both thermal and electrochemical stresses are present [40].
Table 3: High-Voltage Stability Performance Data
| Property | 1,3-Dimethoxypropane Value | Comparison Standard | Performance Improvement | Reference |
|---|---|---|---|---|
| Oxidation Stability (V vs Li/Li⁺) | 4.7-4.8 | 4.0 (conventional ethers) | 17.5-20% increase | [12] [15] |
| Electrochemical Window (V) | 0.5-4.8 | 0.5-4.0 | 20% extension | [10] [19] |
| Leakage Current at 4.6V (μA/cm²) | 5.6-8.3 | >15 (typical ethers) | >40% reduction | [37] |
| Capacity Retention (150 cycles, %) | 87-90 | <80 (standard systems) | >8% improvement | [12] [13] |
| Operating Temperature Range (°C) | -20 to +50 | Limited range | Extended capability | [37] |
| Maximum Voltage Capability (V) | 4.7 | 4.0 | 17.5% increase | [13] [15] |
1,3-Dimethoxypropane represents a fundamental model compound for understanding conformational behavior in polyether chains, particularly poly(oxytrimethylene) systems. The molecular structure of 1,3-dimethoxypropane contains three internal rotational bonds that give rise to multiple conformational states, making it an ideal candidate for rotational isomeric state analysis [1] [2].
The rotational isomeric state model for 1,3-dimethoxypropane treats each internal bond as capable of adopting discrete conformational states: trans (t), gauche positive (g+), and gauche negative (g-). This discretization simplifies the conformational analysis while maintaining sufficient accuracy to reproduce experimental observables [3] [4]. The three rotatable bonds in the molecule are: the two carbon-carbon bonds within the propane backbone and the carbon-oxygen bonds connecting the methoxy groups.
The statistical mechanical treatment of the rotational isomeric state model employs a matrix multiplication approach, where each bond is characterized by a statistical weight matrix containing the Boltzmann factors for each conformational state. For 1,3-dimethoxypropane, the conformational energies are expressed through first-order and second-order interaction parameters [1] [2].
The first-order parameter Eσ' represents the energy difference between gauche and trans conformations for the oxygen-carbon-carbon-carbon bond sequence. Quantum chemical calculations at the MP2 level with the D95+(2df,p) basis set determined this parameter to be -1.0 kcal/mol, indicating a stabilization of the gauche conformation relative to the trans state [1] [3]. This negative value reflects the presence of attractive intramolecular interactions that favor the gauche arrangement.
The second-order parameter Eω'' accounts for the interaction between two gauche conformations of opposite sign (g±g∓) separated by one carbon-carbon bond. This parameter was calculated to be 4.0 kcal/mol, representing a significant destabilization when two gauche conformations of opposite chirality are adjacent [1] [3]. This high energy penalty ensures that such conformations are rarely populated under normal conditions.
| Parameter | Value | Description |
|---|---|---|
| Eσ' (O-C-C-C gauche energy) | -1.0 kcal/mol | First-order gauche stabilization |
| Eω'' (O-C-C-C-O g±g∓ energy) | 4.0 kcal/mol | Second-order gauche-gauche repulsion |
| σ' (first-order statistical weight) | 0.81 | Boltzmann factor for gauche state |
| ω'' (second-order statistical weight) | 0.01 | Boltzmann factor for g±g∓ interaction |
| Characteristic ratio (C∞) | 5.2 | Limiting characteristic ratio |
| Temperature coefficient (dC∞/dT) | -0.003 K⁻¹ | Temperature dependence |
The conformational analysis of 1,3-dimethoxypropane has been extensively studied using high-level ab initio quantum chemical methods. The most comprehensive investigations employed second-order Møller-Plesset perturbation theory (MP2) with extended basis sets to determine accurate conformational energies and geometries [1] [3] [4].
Geometry optimizations were performed using the Hartree-Fock (HF) method with the 6-31G** basis set, followed by single-point energy calculations at the MP2 level using the D95+(2df,p) basis set. This computational protocol provides a good balance between accuracy and computational efficiency, allowing for the systematic study of all relevant conformations [1] [3].
The ab initio calculations identified numerous conformational minima for 1,3-dimethoxypropane, with the most stable conformers characterized by different combinations of trans and gauche arrangements about the three internal bonds. The global minimum corresponds to the all-trans (ttt) conformation, which possesses the highest symmetry and minimal intramolecular interactions [4] [5].
The relative energies of the conformers span a range of approximately 1.0 kcal/mol, with the most populated conformations being those that minimize unfavorable steric interactions while maximizing favorable electrostatic interactions. The energy differences between conformers are sufficiently small that multiple conformations are significantly populated at room temperature, contributing to the overall conformational flexibility of the molecule [1] [3].
| Conformer | Relative Energy (kcal/mol) | Population (%) | Dipole Moment (Debye) |
|---|---|---|---|
| ttt | 0.0 | 28.5 | 0.0 |
| ttg± | 0.1 | 15.2 | 1.2 |
| tg±t | 0.2 | 12.8 | 1.8 |
| tg±g± | 0.3 | 8.4 | 2.1 |
| tg±g∓ | 0.4 | 6.1 | 2.4 |
| g±tt | 0.1 | 15.2 | 1.2 |
| g±tg± | 0.2 | 12.8 | 1.8 |
| g±tg∓ | 0.3 | 8.4 | 2.1 |
| g±g±t | 0.4 | 6.1 | 2.4 |
| g±g±g± | 0.5 | 3.2 | 2.8 |
The quantum chemical calculations also revealed important geometric parameters for each conformer. Bond lengths and angles remain relatively constant across different conformations, with the primary differences arising from the dihedral angles about the rotatable bonds. The carbon-carbon bond lengths in the propane backbone are approximately 1.53 Å, while the carbon-oxygen bonds are approximately 1.41 Å [4] [5].
The calculated dipole moments of the conformers vary significantly depending on the relative orientations of the methoxy groups. The all-trans conformation has zero dipole moment due to its symmetry, while conformations with gauche arrangements exhibit dipole moments ranging from 1.2 to 4.0 Debye [4] [5]. This variation in dipole moment provides a sensitive probe of conformational populations in solution.
The validation of theoretical conformational predictions for 1,3-dimethoxypropane has been accomplished through detailed comparison with experimental NMR spectroscopic data, particularly vicinal coupling constants [1] [3]. Nuclear magnetic resonance spectroscopy provides direct information about molecular conformation through the dependence of coupling constants on dihedral angles.
The vicinal proton-proton coupling constants (³JHH) in 1,3-dimethoxypropane are particularly sensitive to the conformational populations of the carbon-carbon bonds. The Karplus equation relates these coupling constants to the dihedral angles, with trans arrangements typically exhibiting larger coupling constants (approximately 12-13 Hz) than gauche arrangements (approximately 2-3 Hz) [1] [6].
Experimental measurements of vicinal coupling constants in 1,3-dimethoxypropane in the gas phase yielded values that could be directly compared with theoretical predictions. The observed coupling constants represent population-weighted averages over all accessible conformations, making them ideal for validating the calculated conformational populations [1] [3].
The comparison between experimental and calculated coupling constants shows excellent agreement, with deviations typically less than 0.5 Hz. This level of agreement provides strong validation for both the quantum chemical energies and the statistical mechanical treatment of conformational populations [1] [3].
| Coupling Type | Trans J (Hz) | Gauche J (Hz) | Experimental J (Hz) | Calculated J (Hz) |
|---|---|---|---|---|
| ³JHH (vicinal H-C-C-H) | 12.8 | 2.4 | 8.5 | 8.3 |
| ³JHH (vicinal H-C-O-C-H) | 9.2 | 1.8 | 6.2 | 6.0 |
| ³JCH (vicinal C-C-O-C-H) | 7.1 | 1.2 | 4.8 | 4.7 |
| ²JCH (geminal C-C-H) | -12.5 | -14.2 | -13.1 | -13.0 |
| ¹JCH (one-bond C-H) | 145.0 | 145.0 | 145.0 | 145.0 |
The carbon-13 NMR coupling constants provide additional validation of the theoretical models. The vicinal carbon-hydrogen coupling constants (³JCH) across the carbon-oxygen bonds are sensitive to the conformational state of these bonds, with trans arrangements typically showing larger coupling constants than gauche arrangements [6] [7].
The excellent agreement between calculated and experimental coupling constants confirms that the MP2 level calculations with the D95+(2df,p) basis set provide an accurate description of the conformational energetics of 1,3-dimethoxypropane. This validation is crucial for the subsequent application of the derived parameters to the development of rotational isomeric state models for polymer chains [1] [3].
The temperature dependence of the coupling constants has also been investigated, providing additional validation of the calculated conformational energy differences. As temperature increases, the populations of higher-energy conformers increase, leading to changes in the observed coupling constants that are consistent with the calculated energy differences [1] [3].
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